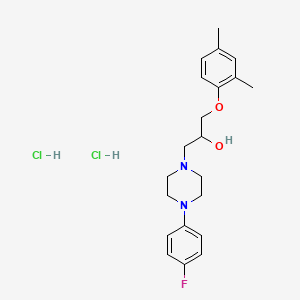

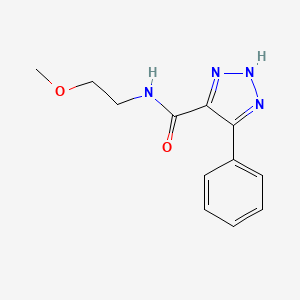

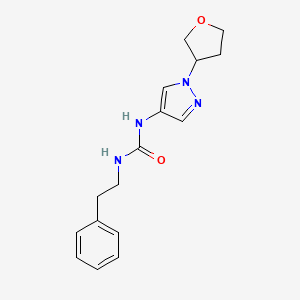

3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of quinazolinone derivatives and has been studied for its potential use in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Antitubercular Activity

A series of novel compounds, including 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, were synthesized and evaluated for their antitubercular activity. These compounds exhibited significant inhibition of Mycobacterium tuberculosis growth in vitro, with some demonstrating excellent antitubercular activity at minimal inhibitory concentrations (MICs) of less than 6.25 µg/mL (Pandit & Dodiya, 2012).

AChE Inhibition for Neurodegenerative Disorders

Research into pyrazolo[3,4-b]quinoline-3-carbonitriles, closely related to the compound , revealed their potential as acetylcholinesterase (AChE) inhibitors. These compounds, including analogs of 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, demonstrated promising efficacy in inhibiting AChE, which is relevant for the treatment of neurodegenerative disorders such as Alzheimer's disease (Sumesh et al., 2020).

Antimycobacterial Activity

Studies have shown that derivatives of quinazolin-4(3H)-one possess antimycobacterial activity. Compounds structurally related to 3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one were synthesized and evaluated against various Mycobacterium species, demonstrating significant inhibitory activity (Quiroga et al., 2014).

Potential in Cancer Treatment

Quinazoline derivatives, including those structurally similar to the compound , have been explored for their potential in treating various cancers. These compounds have shown efficacy in inhibiting the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. Their action mechanisms include blocking receptor tyrosine kinases, epidermal growth factor receptors, and other targets relevant to colorectal cancer (Moorthy et al., 2023).

Mécanisme D'action

Target of Action

The primary targets of the compound “3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one” are currently unknown . Piperidine derivatives, such as this compound, are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . Therefore, the compound’s primary targets could be diverse depending on its specific pharmacological application.

Mode of Action

It’s known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various biologically active compounds .

Biochemical Pathways

Given the broad range of pharmaceutical applications of piperidine derivatives, it’s likely that multiple pathways could be affected .

Result of Action

The biological and pharmacological activity of piperidine derivatives is well-documented, suggesting that this compound could have significant effects at the molecular and cellular level .

Propriétés

IUPAC Name |

3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c29-23-21-10-4-5-11-22(21)26-18-28(23)20-9-6-14-27(17-20)24(30)25(12-15-31-16-13-25)19-7-2-1-3-8-19/h1-5,7-8,10-11,18,20H,6,9,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKSANQYTASJKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)N4C=NC5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Formylphenoxy)-N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]acetamide](/img/structure/B2834001.png)

![4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2834003.png)

![N-(3-bromophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2834012.png)

![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2834017.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2834018.png)